Diethyl 2-((furan-2-ylmethyl)amino)malonate
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Overview
Description
Diethyl 2-((furan-2-ylmethyl)amino)malonate is an organic compound with the molecular formula C12H17NO5 and a molecular weight of 255.27 g/mol . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The furan ring is attached to an aminomalonate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-((furan-2-ylmethyl)amino)malonate can be synthesized through the reductive amination of furfural with diethyl aminomalonate . The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out in an organic solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-((furan-2-ylmethyl)amino)malonate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted aminomalonate derivatives.
Scientific Research Applications
Diethyl 2-((furan-2-ylmethyl)amino)malonate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of diethyl 2-((furan-2-ylmethyl)amino)malonate involves its interaction with various molecular targets and pathways. The furan ring can undergo electrophilic aromatic substitution reactions, while the aminomalonate moiety can participate in nucleophilic addition and substitution reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
Diethyl aminomalonate: A precursor in the synthesis of diethyl 2-((furan-2-ylmethyl)amino)malonate.
Furan-2-carboxylic acid: An oxidation product of the furan ring.
Dihydrofuran: A reduction product of the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring and an aminomalonate moiety. This combination imparts distinct chemical reactivity and versatility, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H17NO5 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
diethyl 2-(furan-2-ylmethylamino)propanedioate |
InChI |
InChI=1S/C12H17NO5/c1-3-16-11(14)10(12(15)17-4-2)13-8-9-6-5-7-18-9/h5-7,10,13H,3-4,8H2,1-2H3 |
InChI Key |
SIPSEQKQOHYXFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NCC1=CC=CO1 |
Origin of Product |
United States |
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